Uzansertib

Description

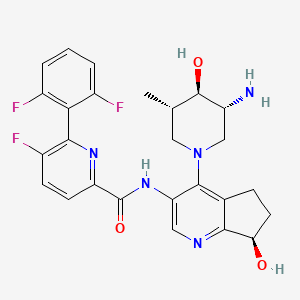

This compound is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the activities of the three PIM isoforms, PIM1, PIM2 and PIM3. This prevents phosphorylation of their downstream targets and inhibits proliferation in cells that overexpress PIMs. PIMs, constitutively active proto-oncogenic serine/threonine kinases upregulated in various types of cancers, play key roles in tumor cell proliferation and survival.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTORCEYGCGXHDH-OVMXCRKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620012-39-6 | |

| Record name | Uzansertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620012396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UZANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0237X8153Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the PIM Kinase Signaling Pathway and its Inhibition by Uzansertib

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1] These kinases are crucial regulators of various cellular processes, including cell cycle progression, survival, and metabolism.[2] Overexpression of PIM kinases is frequently observed in a wide range of hematological and solid tumors, making them an attractive therapeutic target in oncology.[1][3] This guide provides a detailed overview of the PIM kinase signaling pathway, the mechanism of inhibition by the pan-PIM inhibitor Uzansertib (INCB053914), and relevant experimental protocols for research and development.

The PIM Kinase Signaling Pathway

The activity of PIM kinases is primarily regulated at the level of transcription and protein stability, rather than through direct phosphorylation.[] Their expression is induced by a multitude of cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[2][][5]

Upstream Regulation

The transcription of Pim genes is a primary response to cytokine stimulation. The canonical upstream signaling cascade is the JAK/STAT pathway:

-

Cytokine Binding: Ligands such as interleukins and interferons bind to their corresponding cell surface receptors.

-

JAK Activation: This binding event leads to the activation of associated Janus kinases (JAKs).

-

STAT Phosphorylation: Activated JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6]

-

Nuclear Translocation and Transcription: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to the promoter regions of target genes, including Pim-1, Pim-2, and Pim-3, thereby inducing their transcription.[2][]

Downstream Effectors and Cellular Functions

Once expressed, PIM kinases phosphorylate a broad array of downstream substrates, influencing key cellular functions that promote tumorigenesis.

-

Inhibition of Apoptosis: PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key target is the Bcl-2 agonist of cell death (BAD). Phosphorylation of BAD at Ser112 by all three PIM isoforms prevents its pro-apoptotic function.[3] PIM1 also phosphorylates and inactivates Apoptosis Signal-regulating Kinase 1 (ASK1), protecting cells from stress-induced apoptosis.[3]

-

Cell Cycle Progression: PIM kinases regulate the cell cycle by targeting key cell cycle inhibitors. They can phosphorylate p21Cip1/Waf1 and p27Kip1, leading to their cytoplasmic localization and/or degradation, thus promoting progression through the G1/S phase transition.[1][]

-

Promotion of Cap-Dependent Translation: PIM kinases contribute to protein synthesis and cell growth by phosphorylating components of the mTOR signaling axis. They can phosphorylate and inactivate the translational repressor 4E-BP1, which in its hypophosphorylated state binds to and inhibits the cap-binding protein eIF4E.[7][8]

-

Transcriptional Regulation: PIM kinases can enhance the activity of the proto-oncogene MYC. PIM1 and PIM2 phosphorylate MYC, which increases its stability and transcriptional activity, promoting the expression of genes involved in proliferation.[2][7]

This compound (INCB053914): A Potent Pan-PIM Kinase Inhibitor

This compound is an orally active, ATP-competitive small molecule that potently inhibits all three PIM kinase isoforms.[8][9][10][11] Its ability to block the ATP-binding site prevents the phosphorylation of downstream substrates, thereby antagonizing the pro-survival and pro-proliferative functions of PIM kinases.

Quantitative Data on this compound Activity

The inhibitory potential of this compound has been characterized through various biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC₅₀ Value | Assay Type |

|---|---|---|

| PIM1 | 0.24 nM | Biochemical Kinase Assay |

| PIM2 | 30 nM | Biochemical Kinase Assay |

| PIM3 | 0.12 nM | Biochemical Kinase Assay |

Data sourced from multiple consistent reports.[8][9][10][11]

Table 2: Anti-proliferative Activity of this compound in Hematologic Tumor Cell Lines

| Cell Line | Cancer Type | GI₅₀ Range |

|---|---|---|

| Various | AML, MM, DLBCL, MCL, T-ALL | 13.2 nM to 230.0 nM |

GI₅₀ (50% growth inhibition) values demonstrate broad activity across different hematologic malignancies.[8][9]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Administration | Result |

|---|---|---|---|

| SCID Mice | MOLM-16 (AML) Xenograft | 25-100 mg/kg, PO, BID | Dose-dependent tumor growth inhibition |

| SCID Mice | KMS-12-BM (MM) Xenograft | 25-100 mg/kg, PO, BID | Dose-dependent tumor growth inhibition |

PO: Per os (by mouth); BID: Bis in die (twice a day).[8][9][11]

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of PIM kinase inhibitors like this compound involves a series of standardized in vitro and in vivo assays.

In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol determines the direct inhibitory effect of a compound on kinase activity.

Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by an inhibitor.[12]

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., 1X Kinase Buffer A with DMSO).

-

Prepare a solution containing the PIM kinase of interest and a europium (Eu)-labeled anti-tag antibody.

-

Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the serially diluted this compound or DMSO control to the assay wells.

-

Add 5 µL of the kinase/antibody mixture to all wells.

-

Add 5 µL of the tracer solution to all wells to initiate the binding reaction.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

-

Cell-Based Western Blot for Target Phosphorylation

This protocol assesses the ability of this compound to inhibit PIM kinase activity within a cellular context.

Principle: Western blotting is used to detect the phosphorylation status of known PIM kinase substrates (e.g., BAD, 4E-BP1) in cells treated with the inhibitor.

Methodology:

-

Cell Culture and Treatment:

-

Seed hematologic tumor cells (e.g., MOLM-16) at a density of 1x10⁶ cells/mL.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[10]

-

-

Protein Extraction:

-

Harvest the cells by centrifugation.

-

Lyse the cell pellet in a lysis buffer (e.g., NP40 or RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Qubit™).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 80 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 3% BSA) and probe with primary antibodies specific for the phosphorylated form of the target (e.g., anti-p-BAD Ser112) and the total form of the target overnight at 4°C.[13]

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated protein to total protein at each inhibitor concentration.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Principle: The assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well opaque-walled plate at an appropriate density and allow them to adhere or stabilize.

-

-

Compound Treatment:

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to calculate the GI₅₀ or IC₅₀ value.

-

Conclusion

The PIM kinase signaling pathway is a critical driver of cell survival and proliferation in numerous cancers. Its druggable nature, combined with a well-defined mechanism of action, makes it a compelling target for therapeutic intervention. This compound has demonstrated potent, low-nanomolar inhibition of all three PIM isoforms, translating to broad anti-proliferative activity in cancer cell lines and significant tumor growth inhibition in preclinical models.[8][9] The methodologies outlined in this guide provide a robust framework for researchers and drug developers to further investigate PIM kinase biology and evaluate novel inhibitors in the ongoing effort to translate these scientific findings into effective cancer therapies.

References

- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 5. apexbt.com [apexbt.com]

- 6. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

INCB053914: A Pan-PIM Kinase Inhibitor for Advanced Hematologic Malignancies

A Technical Overview of Target Engagement and Downstream Pharmacodynamics

Introduction

INCB053914 is a novel, potent, and selective adenosine triphosphate (ATP)-competitive inhibitor of the three Proviral Integration site of Moloney murine leukemia virus (PIM) kinase isoforms: PIM1, PIM2, and PIM3.[1][2] These serine/threonine kinases are crucial players in intracellular signaling networks that govern cell survival, proliferation, and differentiation. Overexpressed in a variety of hematologic and solid tumors, PIM kinases are attractive therapeutic targets. INCB053914 has demonstrated preclinical anti-tumor activity as a single agent and in combination with other cancer therapies, leading to its investigation in clinical trials for patients with advanced hematologic malignancies.[1][3][4][5]

Target Engagement and Potency

INCB053914 effectively inhibits all three PIM kinase isozymes, a crucial feature given their overlapping and compensatory functions.[1] Pharmacologic inhibition of a single PIM isozyme can lead to the upregulation of the others, highlighting the therapeutic potential of a pan-PIM inhibitor.[1]

| Target | IC50 (nM) | ATP Concentration |

| PIM1 | 0.24 | 1 mM |

| PIM2 | 30 | 1 mM |

| PIM3 | 0.12 | 1 mM |

| Table 1: Biochemical Potency of INCB053914 Against PIM Kinase Isoforms.[6] |

Downstream Signaling Pathways and Cellular Effects

The PIM kinases are downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and also intersect with the phosphatidylinositol 3-kinase (PI3K)/AKT/mTORC1 signaling cascade.[1][2] By inhibiting PIM kinases, INCB053914 modulates the phosphorylation of several key downstream substrates involved in cell cycle progression and apoptosis.

One of the primary downstream effects of INCB053914 is the inhibition of the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[1][6] This inhibition promotes apoptosis in cancer cells. Additionally, INCB053914 has been shown to decrease the phosphorylation of 4E-BP1, a key regulator of protein translation, and paradoxically increase the expression of PIM2.[1]

In Vitro and In Vivo Efficacy

INCB053914 has demonstrated potent anti-proliferative effects across a range of hematologic cancer cell lines and has shown dose-dependent tumor growth inhibition in xenograft models of acute myeloid leukemia (AML) and multiple myeloma (MM).[1]

| Cell Line/Tumor Model | Endpoint | IC50 / Effect |

| MOLM-16 (AML) | pBAD Inhibition | 70 nM |

| KMS-12-BM (MM) | pBAD Inhibition | 145 nM |

| MOLM-16 Xenograft | Tumor Growth Inhibition | 96% at 30 mg/kg BID |

| KMS-12-BM Xenograft | Tumor Growth Inhibition | 88% at 100 mg/kg BID |

| Table 2: In vivo Pharmacodynamic and Anti-tumor Efficacy of INCB053914.[1] |

Experimental Protocols

Detailed, publicly available step-by-step protocols for the following key experiments are limited. The methodologies below are summarized based on the descriptions provided in the cited literature.

Western Blotting for Phospho-Protein Analysis

-

Objective: To assess the phosphorylation status of PIM kinase substrates like BAD and 4E-BP1.

-

Methodology: Hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM) are treated with varying concentrations of INCB053914.[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies specific for phosphorylated and total BAD and 4E-BP1. An actin control is used to ensure equal loading.[1] Secondary antibodies conjugated to a detectable marker are used for visualization.

Cell Proliferation Assays

-

Objective: To determine the effect of INCB053914 on the growth of cancer cell lines.

-

Methodology: Hematologic tumor cell lines are seeded in multi-well plates and treated with a range of INCB053914 concentrations.[1] After a defined incubation period, cell viability is assessed using a standard method such as a luminescent cell viability assay that measures ATP content. The resulting data is used to calculate the GI50 (concentration for 50% growth inhibition).[1]

Xenograft Tumor Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of INCB053914.

-

Methodology: Human hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM) are implanted subcutaneously into immunocompromised mice.[1] Once tumors are established, mice are randomized into vehicle control and INCB053914 treatment groups. INCB053914 is administered orally at various doses. Tumor volumes are measured regularly to assess tumor growth inhibition.[1] For pharmacodynamic assessments, tumors are harvested at specific time points after the final dose for analysis of downstream biomarkers like pBAD by western blotting.[1]

Clinical Development

INCB053914 has been evaluated in a Phase 1/2 clinical trial (NCT02587598) as a monotherapy and in combination with standard-of-care agents for patients with advanced hematologic malignancies.[3][4] The study aimed to determine the safety, tolerability, and preliminary efficacy of INCB053914.[4][5] While the monotherapy and combination therapies were generally well-tolerated, the study observed limited clinical responses, indicating that further investigation is needed to identify optimal combination strategies.[3]

Conclusion

INCB053914 is a potent pan-PIM kinase inhibitor that effectively targets its intended kinases and modulates downstream signaling pathways involved in cell survival and proliferation. It has demonstrated significant preclinical anti-tumor activity in models of hematologic malignancies. While clinical activity has been modest, the preclinical data supports the continued exploration of PIM kinase inhibition, potentially in combination with other targeted agents, for the treatment of various cancers.[1][7] The synergistic effects observed with JAK inhibitors like ruxolitinib in preclinical models of myeloproliferative neoplasms suggest a promising avenue for future clinical investigation.[6][7][8][9]

References

- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Facebook [cancer.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN. | Semantic Scholar [semanticscholar.org]

- 9. The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PIM Kinases in Multiple Myeloma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of constitutively active serine/threonine kinases, have emerged as significant drivers in the pathogenesis of multiple myeloma (MM). Comprising three isoforms—PIM1, PIM2, and PIM3—these kinases are pivotal in regulating a multitude of cellular processes that contribute to myelomagenesis, including cell proliferation, survival, and drug resistance. Overexpression of PIM kinases, particularly PIM2, is a hallmark of MM and correlates with advanced disease and poor prognosis. Their downstream signaling cascades involve critical oncogenic pathways, including the JAK/STAT, PI3K/AKT/mTOR, and NF-κB pathways. The central role of PIM kinases in MM biology has positioned them as attractive therapeutic targets, leading to the development of several small molecule inhibitors that have shown promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the role of PIM kinases in MM, detailing their signaling networks, impact on MM cell biology, and the therapeutic strategies being employed to inhibit their function.

Introduction to PIM Kinases in Multiple Myeloma

Multiple myeloma is a hematologic malignancy characterized by the clonal proliferation of malignant plasma cells in the bone marrow.[1] Despite significant therapeutic advancements, MM remains an incurable disease marked by recurrent relapse and the development of drug resistance.[2][3] This underscores the urgent need for novel therapeutic targets. The PIM kinase family has been identified as a key player in MM pathogenesis.[2][4]

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[5][6] These kinases are unique in that they are constitutively active and their regulation occurs primarily at the transcriptional and translational levels.[4] In the context of MM, PIM2 is the most highly expressed and functionally significant isoform.[2][7] Its expression is driven by signals from the bone marrow microenvironment, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which activate the JAK/STAT and NF-κB pathways, respectively.[8][9]

PIM kinases exert their oncogenic effects by phosphorylating a broad range of downstream substrates involved in critical cellular processes.[5][10] These include the regulation of cell cycle progression, inhibition of apoptosis, and promotion of protein translation, all of which are fundamental to the survival and proliferation of MM cells.[4][11] Furthermore, PIM kinases have been implicated in the development of drug resistance, a major clinical challenge in the management of MM.[2][11]

PIM Kinase Signaling Pathways in Multiple Myeloma

PIM kinases are central nodes in a complex network of signaling pathways that drive MM pathogenesis. Their constitutive activity allows them to phosphorylate a wide array of substrates, thereby influencing multiple pro-survival and proliferative cascades.

Regulation of PIM Kinase Expression

The expression of PIM kinases in MM is tightly regulated by cytokines and growth factors present in the bone marrow microenvironment.

-

JAK/STAT Pathway: IL-6, a key cytokine in MM pathogenesis, activates the JAK/STAT pathway, leading to the phosphorylation and activation of STAT3.[4][12] Activated STAT3 translocates to the nucleus and binds to the promoter regions of PIM genes, inducing their transcription.[4]

-

NF-κB Pathway: TNF-α, another critical cytokine in the MM microenvironment, activates the NF-κB pathway.[8][9] This leads to the nuclear translocation of NF-κB transcription factors, which in turn drive the expression of PIM2.[5][8]

Downstream Signaling Cascades

Once expressed, PIM kinases phosphorylate numerous downstream targets to promote MM cell survival and proliferation.

-

Cell Cycle Progression: PIM kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1.[4][8] They also phosphorylate and activate cell cycle regulators like CDC25A.[1][4]

-

Inhibition of Apoptosis: A key mechanism by which PIM kinases promote cell survival is through the phosphorylation and inactivation of the pro-apoptotic protein BAD.[4][5] Phosphorylated BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4][5]

-

mTORC1 Pathway Activation: PIM2 directly phosphorylates and inactivates TSC2, a negative regulator of the mTORC1 complex.[5][7] This leads to the activation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets such as 4E-BP1 and S6K.[2][5]

-

MYC Stabilization: PIM kinases can phosphorylate and stabilize the MYC oncoprotein, a critical transcription factor that drives the expression of genes involved in cell proliferation and metabolism.[13]

Role of PIM Kinases in Multiple Myeloma Pathogenesis

The aberrant activity of PIM kinases contributes to the core pathogenic features of multiple myeloma, including uncontrolled proliferation, enhanced survival, and resistance to therapy.

Cell Proliferation and Survival

Overexpression of PIM kinases is a critical driver of MM cell proliferation and survival.[4] By promoting cell cycle progression and inhibiting apoptosis, PIM kinases provide a significant growth advantage to malignant plasma cells.[4][5] The activation of the mTORC1 pathway by PIM2 further fuels cell growth by enhancing protein synthesis.[5][7] Knockdown of PIM2 has been shown to significantly inhibit MM cell proliferation, highlighting its central role in maintaining the malignant phenotype.[7]

Drug Resistance

PIM kinases are implicated in both intrinsic and acquired resistance to various anti-myeloma agents.[2][11] For instance, bortezomib, a proteasome inhibitor widely used in MM treatment, can lead to the accumulation of catalytically active PIM2, thereby promoting cell survival and resistance.[3][5] PIM kinases can also confer resistance to mTOR inhibitors like rapamycin.[11] This has led to the rationale of combining PIM inhibitors with other anti-myeloma agents to overcome drug resistance.[3][5]

Bone Marrow Microenvironment and Bone Disease

PIM kinases also play a crucial role in the interaction between MM cells and the bone marrow microenvironment. PIM2 expression is upregulated in bone marrow stromal cells (BMSCs) and osteoblast precursors, where it contributes to the suppression of osteoblastogenesis, a key factor in the development of myeloma-associated bone disease.[5][11] Inhibition of PIM kinases has been shown to restore osteoblast function and prevent bone destruction in preclinical models of MM.[5][11]

Therapeutic Targeting of PIM Kinases

The central role of PIM kinases in MM pathogenesis makes them a highly attractive target for therapeutic intervention. Several small molecule inhibitors targeting PIM kinases have been developed and are in various stages of preclinical and clinical evaluation.

PIM Kinase Inhibitors in Development

A number of pan-PIM kinase inhibitors, which target all three isoforms, have been investigated for the treatment of MM.

| Inhibitor | Target(s) | Development Stage | Key Findings |

| PIM447 (LGH447) | Pan-PIM | Clinical (Phase I) | Demonstrates single-agent anti-myeloma activity in heavily pretreated relapsed/refractory MM patients.[3][14] Reduces phosphorylation of BAD and levels of Bcl-xL.[3] |

| AZD1208 | Pan-PIM | Clinical (Phase I) | Shows preclinical activity in MM and AML.[5][12] In combination with an AKT inhibitor, it induces synergistic cytotoxicity in MM cell lines.[11] |

| SGI-1776 | Pan-PIM, FLT3 | Clinical (Phase I) | Induces apoptosis in primary MM cells.[15] In combination with lenalidomide, it shows synergistic anti-myeloma effects in preclinical models.[15] |

| JP11646 | PIM2-selective | Preclinical | A non-ATP competitive inhibitor that demonstrates superior potency in killing MM cells compared to ATP-competitive inhibitors by downregulating PIM2 mRNA and protein expression.[13][16] |

Combination Therapies

Given the complex and interconnected nature of signaling pathways in MM, combination therapies involving PIM inhibitors are a promising strategy to enhance efficacy and overcome resistance.

-

Combination with Proteasome Inhibitors: Combining PIM inhibitors with bortezomib has shown synergistic effects on MM cell viability.[9]

-

Combination with IMiDs: Pan-PIM inhibitors can synergize with immunomodulatory drugs (IMiDs) like lenalidomide by increasing the expression of Cereblon (CRBN), the primary target of IMiDs.[3]

-

Combination with PI3K/AKT/mTOR Inhibitors: Dual inhibition of PIM and the PI3K/AKT/mTOR pathway has demonstrated synergistic cytotoxicity in MM cells.[11][17]

Key Experimental Methodologies

The investigation of PIM kinases in multiple myeloma relies on a variety of standard and advanced molecular and cellular biology techniques.

Cell Viability and Proliferation Assays

-

Methodology: MM cell lines or primary patient cells are seeded in multi-well plates and treated with varying concentrations of PIM inhibitors. Cell viability is assessed at different time points using colorimetric assays (e.g., MTT) or luminescence-based assays (e.g., CellTiter-Glo) that measure metabolic activity or ATP content, respectively.

-

Purpose: To determine the cytotoxic and cytostatic effects of PIM inhibitors on MM cells and to calculate IC50 values.

Apoptosis Assays

-

Methodology: Apoptosis is quantified using flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells).

-

Purpose: To determine if the observed decrease in cell viability upon PIM inhibitor treatment is due to the induction of apoptosis.

Western Blotting

-

Methodology: MM cells are treated with PIM inhibitors, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of PIM kinase substrates (e.g., BAD, 4E-BP1, TSC2).

-

Purpose: To confirm the on-target activity of PIM inhibitors by assessing the phosphorylation status of their downstream targets.

In Vitro Kinase Assays

-

Methodology: Recombinant PIM kinase enzymes are incubated with a substrate peptide and ATP in the presence of varying concentrations of a PIM inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay.

-

Purpose: To determine the direct inhibitory activity and selectivity of a compound against the PIM kinase isoforms and to calculate their IC50 or Ki values.

In Vivo Xenograft Models

-

Methodology: Human MM cell lines are injected subcutaneously or intravenously into immunodeficient mice. Once tumors are established, mice are treated with a PIM inhibitor or vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting).

-

Purpose: To evaluate the anti-tumor efficacy of PIM inhibitors in a living organism and to assess their pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

PIM kinases, particularly PIM2, are unequivocally established as key drivers of multiple myeloma pathogenesis. Their central role in promoting cell proliferation, survival, and drug resistance makes them a compelling therapeutic target. The development of PIM kinase inhibitors has shown considerable promise, with several agents demonstrating anti-myeloma activity in preclinical and early-phase clinical studies.

Future research will likely focus on several key areas:

-

Development of Isoform-Selective Inhibitors: Given the predominant role of PIM2 in MM, the development of PIM2-selective inhibitors may offer a more targeted therapeutic approach with an improved safety profile.

-

Optimizing Combination Strategies: Further investigation into the synergistic interactions between PIM inhibitors and other anti-myeloma agents will be crucial for designing more effective combination therapies that can overcome drug resistance.

-

Identification of Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to PIM inhibitor therapy will be essential for the clinical implementation of these agents.

-

Understanding Kinase-Independent Functions: Recent evidence suggests that PIM2 may have kinase-independent functions that contribute to its oncogenic activity.[13] Elucidating these non-canonical roles could unveil novel therapeutic vulnerabilities.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM Kinases in Multiple Myeloma - ProQuest [proquest.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. PIM Kinases in Multiple Myeloma | MDPI [mdpi.com]

- 6. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pim2 is required for maintaining multiple myeloma cell growth through modulating TSC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Pim kinases in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

The Core Mechanism of Uzasertib (Onvansertib): A Technical Guide to its Impact on Cell Cycle Regulation in Cancer

For Immediate Release

San Diego, CA – November 7, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of uzasertib (also known as onvansertib), a selective Polo-like Kinase 1 (PLK1) inhibitor, and its profound effects on cell cycle regulation in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel anti-cancer therapeutics.

Executive Summary

Uzasertib is a potent and selective inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of mitotic progression.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. Uzasertib exerts its anti-neoplastic effects by inducing a robust G2/M cell cycle arrest, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.[2][3] This guide will detail the molecular pathways affected by uzasertib, present quantitative data on its efficacy in various cancer cell lines, and provide comprehensive experimental protocols for key assays used to elucidate its mechanism of action.

The PLK1 Signaling Pathway and Uzasertib's Point of Intervention

PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4] Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition. One of the key functions of PLK1 is the activation of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis.[4] PLK1 phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from CDK1, leading to its activation.

Uzasertib, as a selective PLK1 inhibitor, directly interferes with this critical step. By binding to the ATP-binding pocket of PLK1, uzasertib prevents the phosphorylation of its downstream substrates, including those essential for the G2/M transition. This leads to the accumulation of inactive Cyclin B1/CDK1 complexes and a failure of the cell to enter mitosis, resulting in a G2/M arrest.[3]

Quantitative Analysis of Uzasertib's Activity

The efficacy of uzasertib has been demonstrated across a range of cancer cell lines, with potent growth-inhibitory effects observed at nanomolar concentrations.

Table 1: IC50 Values of Uzasertib (Onvansertib) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Adenocarcinoma | Not specified, in the nanomolar range | [3] |

| PC-9 | Lung Adenocarcinoma | Not specified, in the nanomolar range | [3] |

| KLE | Endometrial Cancer | 79.32 | [5] |

| EC-023 | Endometrial Cancer | 42.52 | [5] |

| HEC-1B | Endometrial Cancer | 113.06 | [5] |

| Ishikawa | Endometrial Cancer | 13.58 | [5] |

| ARK-1 | Uterine Serous Carcinoma | Not specified, nanomolar concentrations effective | [2] |

| SPEC-2 | Uterine Serous Carcinoma | Not specified, nanomolar concentrations effective | [2] |

| MCAS | Mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [6] |

| EFO27 | Non-mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [6] |

| JHOM1 | Mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [6] |

| HCT116 | Colorectal Cancer | Not specified, potent activity | [7] |

| A2780 | Ovarian Cancer | 42 | [8] |

Table 2: Effect of Uzasertib (Onvansertib) on Cell Cycle Distribution

| Cell Line | Cancer Type | Uzasertib Concentration (nM) | Treatment Duration (hours) | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Reference |

| KLE | Endometrial Cancer | 50 | 24 | 14.5 | 31.6 | [5] |

| EC-023 | Endometrial Cancer | 50 | 24 | 16.3 | 28.7 | [5] |

| ARK-1 | Uterine Serous Carcinoma | 25 | 24 | 31.75 | 42.50 | [2] |

| SPEC-2 | Uterine Serous Carcinoma | 50 | 24 | 21.10 | 49.52 | [2] |

| A549 | Lung Adenocarcinoma | Various | 48 | Not specified | Increased proportion | [3] |

| PC-9 | Lung Adenocarcinoma | Various | 48 | Not specified | Increased proportion | [3] |

Detailed Experimental Protocols

To facilitate further research and validation of uzasertib's mechanism of action, this section provides detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of uzasertib on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of uzasertib (e.g., 0.1 to 500 nM) and a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of uzasertib that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle following uzasertib treatment.

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of uzasertib (e.g., 10, 25, 50 nM) for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and centrifuge.

-

Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol is used to analyze the expression levels of key cell cycle regulatory proteins following uzasertib treatment.

Protocol:

-

Cell Lysis:

-

Treat cells with uzasertib for the desired time and concentration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-PLK1, PLK1, Cyclin B1, CDK1, p-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

-

Conclusion

Uzasertib (onvansertib) is a highly effective PLK1 inhibitor that disrupts cell cycle progression in cancer cells, leading to a pronounced G2/M arrest and subsequent apoptosis. The quantitative data and detailed methodologies presented in this technical guide provide a comprehensive resource for the scientific community to further investigate and understand the therapeutic potential of uzasertib in oncology. The continued exploration of PLK1 inhibition as a therapeutic strategy holds significant promise for the development of novel and effective treatments for a variety of cancers.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

Investigating the Anti-Tumor Activity of INCB053914 in Preclinical Models: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of INCB053914, a novel and potent pan-PIM kinase inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the cited assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the preclinical evaluation of INCB053914.

Introduction to INCB053914 and PIM Kinases

The Proviral Integration site of Moloney murine leukemia virus (PIM) serine/threonine kinases are key regulators of intracellular signaling networks crucial for tumorigenesis, including the Janus kinase-signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[1][2][3] The three PIM kinase isozymes (PIM1, PIM2, and PIM3) are often overexpressed in a variety of hematologic and solid tumors.[1][2][3] INCB053914 is a novel, potent, and selective ATP-competitive pan-PIM kinase inhibitor designed to target all three PIM isozymes.[1][3] Its ability to inhibit these kinases makes it a promising therapeutic agent, both as a monotherapy and in combination with other anticancer drugs.[1][2][3]

Mechanism of Action and Signaling Pathway

INCB053914 exerts its anti-tumor effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition leads to a decrease in the phosphorylation of downstream substrates that are critical for cell survival and proliferation.[1] Key downstream targets include the pro-apoptotic protein BAD (Bcl-2-associated death promoter), as well as components of the mTORC1 pathway such as p70S6K and 4E-BP1.[3][4] By preventing the phosphorylation of these substrates, INCB053914 promotes apoptosis and inhibits protein synthesis, ultimately leading to a reduction in tumor cell growth.[5]

Quantitative Data Presentation

In Vitro Anti-proliferative Activity

INCB053914 demonstrated broad anti-proliferative activity against a panel of hematologic tumor cell lines. The mean growth inhibitory (GI50) values were less than 100 nM in 50% of the cell lines tested.[3]

| Cell Line | Cancer Type | Mean GI50 (nM) |

| MOLM-16 | Acute Myeloid Leukemia (AML) | 3.3 |

| Kasumi-3 | Acute Myeloid Leukemia (AML) | 4.9 |

| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | 19.5 |

| Various MM Lines | Multiple Myeloma (MM) | 13.2 - 230.0 |

Data extracted from Koblish H, et al. (2018).[2][3]

In Vivo Anti-Tumor Efficacy

Single-agent INCB053914 demonstrated dose-dependent tumor growth inhibition in xenograft models of acute myeloid leukemia (AML) and multiple myeloma (MM).[1][3]

| Xenograft Model | Cancer Type | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

| MOLM-16 | AML | 1 | Apparent Inhibition |

| KMS-12-BM | MM | 25 | 43 |

| KMS-12-BM | MM | 50 | 71 |

| KMS-12-BM | MM | 75 | 77 |

| KMS-12-BM | MM | 100 | 88 |

Data extracted from Koblish H, et al. (2018).[2][3]

Combination Therapy

Additive or synergistic inhibition of tumor growth was observed when INCB053914 was combined with other anticancer agents.[1] In a JAK2V617F-driven xenograft model, the combination of INCB053914 (100 mg/kg, BID) and a low dose of ruxolitinib (30 mg/kg, BID) showed a significant effect on tumor growth, where each agent alone had little effect.[6]

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Culture: Hematologic malignancy cell lines are cultured in appropriate media (e.g., RPMI + 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of INCB053914.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

-

Data Analysis: The absorbance is read on a plate reader, and the GI50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phosphoprotein Analysis

-

Cell Lysis: Tumor cells, either from culture or from ex vivo patient samples, are treated with INCB053914 for a specified time (e.g., 2 hours).[3] Cells are then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., BAD, p70S6K, 4E-BP1).

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Models: Human xenograft models are established in immunocompromised mice (e.g., SCID mice) by subcutaneously injecting human tumor cells (e.g., MOLM-16 or KMS-12-BM).[3]

-

Drug Administration: Once tumors are established, mice are randomized into groups and treated with vehicle control or INCB053914 at various doses, typically administered orally twice a day (BID).[3]

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: For pharmacodynamic studies, tumors are collected at specific time points after a single dose of INCB053914 to analyze the levels of phosphorylated substrates like pBAD via ELISA or Western blotting.[3]

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.

Conclusion

The preclinical data for INCB053914 strongly support its anti-tumor activity in models of hematologic malignancies. The compound effectively inhibits PIM kinases, leading to decreased cell proliferation and tumor growth. The demonstrated efficacy, both as a single agent and in combination with other targeted therapies, highlights the therapeutic potential of INCB053914 for the treatment of various cancers. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits. A Phase 1/2 clinical trial (NCT02587598) has been conducted to evaluate the safety and efficacy of INCB053914 in patients with advanced hematologic malignancies.[7]

References

- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]

- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Uzansertib In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Uzansertib (INCB053914), a potent, ATP-competitive pan-PIM kinase inhibitor. The information is compiled from preclinical and available clinical data to support further research and development of this compound.

Introduction

This compound is a small molecule inhibitor targeting the PIM (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2][3][4][5] These kinases are crucial regulators of cell proliferation, survival, and metabolism, and their overexpression is implicated in various hematologic malignancies and solid tumors.[6] By inhibiting PIM kinases, this compound disrupts key signaling pathways, leading to anti-tumor activity.[2][3] This document details the in vivo PK/PD profile of this compound, providing essential data and methodologies for researchers in the field.

Pharmacokinetics (PK)

The in vivo pharmacokinetic profile of this compound has been primarily characterized in preclinical mouse models.

2.1. Preclinical Pharmacokinetic Parameters

A study in tumor-bearing mice following oral administration indicated dose-proportional plasma concentrations of this compound for up to 16 hours.[1]

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound

| Species | Model | Dose (mg/kg) | Route | Key Findings | Reference |

| Mouse | MOLM-16 (AML) & KMS-12-BM (MM) Xenografts | Not specified | Oral | Plasma concentrations suggest dose proportionality up to 16 hours post-administration. | [1] |

Note: Detailed quantitative PK parameters such as Cmax, Tmax, AUC, and half-life from published preclinical studies are limited.

2.2. Clinical Pharmacokinetics

An ongoing Phase 1 dose-escalation study has involved the collection of blood samples from patients to evaluate the pharmacokinetics of this compound.[5] However, specific pharmacokinetic data from this trial are not yet publicly available in detail.

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound have been demonstrated through its mechanism of action, target engagement, and subsequent anti-tumor efficacy in vivo.

3.1. Mechanism of Action and Target Engagement

This compound is a potent inhibitor of all three PIM kinase isoforms, with the following IC50 values in biochemical assays:

In vivo, this compound has been shown to inhibit the phosphorylation of downstream PIM kinase substrates. A key pharmacodynamic biomarker is the Bcl-2-associated death promoter protein (BAD).[1][2][3][5]

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Species | Model | Dose (mg/kg) | Dosing Regimen | Biomarker | Effect | Reference |

| Mouse | MOLM-16 (AML) Xenograft | 25-100 | PO, BID for 15 days | pBAD | Dose-dependent inhibition | [2][3] |

| Mouse | KMS-12-BM (MM) Xenograft | 25-100 | PO, BID for 15 days | pBAD | Dose-dependent inhibition | [2][3] |

3.2. Anti-Tumor Efficacy

This compound has demonstrated significant, dose-dependent inhibition of tumor growth in various preclinical models of hematologic malignancies.[1][2][3][5]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Species | Model | Dose (mg/kg) | Dosing Regimen | Outcome | Reference |

| Mouse | MOLM-16 (AML) Xenograft | 25-100 | PO, BID for 15 days | Dose-dependent tumor growth inhibition | [2][3] |

| Mouse | KMS-12-BM (MM) Xenograft | 25-100 | PO, BID for 15 days | Dose-dependent tumor growth inhibition | [2][3] |

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the PIM kinase signaling pathway, which is downstream of the JAK/STAT pathway and intersects with the PI3K/AKT/mTOR pathway.[6] PIM kinases phosphorylate a number of substrates that promote cell survival and proliferation, including BAD, p70S6K, S6, and 4E-BP1.[2][3][6]

Figure 1: Simplified PIM Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

5.1. In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model for evaluating the in vivo efficacy of this compound.

Figure 2: Experimental workflow for in vivo efficacy studies using xenograft models.

Protocol Details:

-

Cell Culture: Human hematologic malignancy cell lines (e.g., MOLM-16 for AML, KMS-12-BM for MM) are cultured in appropriate media (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.[1]

-

Animal Model: Severe combined immunodeficient (SCID) mice are typically used to prevent graft rejection.[3]

-

Tumor Implantation: Cultured cells are harvested, washed, and resuspended in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel. Approximately 5-10 x 10^6 cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral gavage. A common dosing regimen is 25-100 mg/kg administered twice daily.[2][3] The vehicle control typically consists of the same formulation excipients without the active compound.

-

Efficacy Assessment: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. The study endpoint is typically determined by tumor burden in the control group or a predefined study duration (e.g., 15 days).[2][3]

-

Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be excised, and plasma collected. Tumor lysates are then analyzed by Western blotting for pBAD levels.[1]

5.2. Western Blotting for Phosphoprotein Analysis

This protocol describes the analysis of pharmacodynamic markers in tumor tissue.

-

Sample Preparation: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. Frozen tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-pBAD, anti-BAD, anti-PIM2, and a loading control like anti-β-actin).[1]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein and/or a loading control.

5.3. Pharmacokinetic Analysis

This protocol provides a general workflow for assessing the pharmacokinetic properties of this compound in vivo.

Figure 3: General workflow for in vivo pharmacokinetic analysis.

Protocol Details:

-

Dosing: A single oral dose of this compound is administered to mice.

-

Blood Collection: Blood samples are collected at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, and 24 hours).[1]

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Sample Preparation for Analysis: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then collected for analysis.

-

Quantification by LC-MS/MS: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

Conclusion

This compound demonstrates promising in vivo anti-tumor activity in preclinical models of hematologic malignancies, which is driven by its potent inhibition of the PIM kinase signaling pathway. The pharmacodynamic effects are clearly linked to target engagement, as evidenced by the dose-dependent inhibition of pBAD in tumor xenografts. While detailed clinical pharmacokinetic and pharmacodynamic data are still emerging, the preclinical profile of this compound supports its continued investigation as a potential therapeutic agent for cancers with PIM kinase pathway activation. The experimental protocols provided in this guide offer a framework for researchers to further explore the in vivo properties of this compound and similar PIM kinase inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. This compound phosphate | Pim | TargetMol [targetmol.com]

- 6. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Uzansertib's Precision: A Deep Dive into its Selective Inhibition of PIM Kinases

For Immediate Release

[City, State] – November 7, 2025 – In the landscape of targeted cancer therapy, the quest for highly selective kinase inhibitors is paramount to maximizing efficacy while minimizing off-target effects. Uzansertib (formerly INCB053914), a potent, ATP-competitive pan-PIM kinase inhibitor, has demonstrated significant promise in preclinical models of hematologic malignancies. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's selectivity for the PIM kinase family (PIM1, PIM2, and PIM3), offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

PIM kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound has emerged as a powerful inhibitor of all three PIM isoforms. This guide synthesizes available data to elucidate the structural and biochemical basis for this selectivity, presents detailed experimental methodologies for assessing PIM kinase inhibition, and visualizes the intricate signaling pathways involved.

Quantitative Analysis of this compound's Potency and Selectivity

This compound exhibits nanomolar to sub-nanomolar potency against the three PIM kinase isoforms. Its inhibitory activity is most potent against PIM1 and PIM3, with a slightly lower potency for PIM2. The selectivity of this compound has been evaluated against a broad panel of kinases, demonstrating a remarkable specificity for the PIM family.

| Kinase Target | IC50 (nM) | Selectivity Fold (relative to PIM1) |

| PIM1 | 0.24[1][2][3] | 1 |

| PIM2 | 30[1][2][3] | 125 |

| PIM3 | 0.12[1][2][3] | 0.5 |

| RSK2 | 7100[1] | >29,500 |

| PAS Kinase | Significantly Inhibited at 100 nM[1] | Not Quantified |

| >50 Other Kinases | >475-fold selectivity vs. PIM1[1] | >475 |

| >192 Other Kinases | No significant inhibition at 100 nM[4][5][6] | High |

Table 1: Inhibitory Potency and Selectivity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.

The Molecular Basis of PIM Kinase Selectivity: A Structural Perspective

While a co-crystal structure of this compound bound to a PIM kinase is not publicly available, an analysis of the unique features of the PIM kinase ATP-binding pocket provides a strong rationale for its selectivity.

The PIM kinase active site possesses several distinguishing characteristics compared to other kinases:

-

A Unique Hinge Region: Unlike most kinases that form two hydrogen bonds with ATP in the hinge region, PIM kinases have a proline residue (Pro123 in PIM1) that prevents the formation of one of these canonical hydrogen bonds.[7][8] This structural anomaly presents a key opportunity for designing selective inhibitors that can exploit this difference.

-

A "Bulge" at the End of the Hinge Region: PIM kinases feature an insertion of one or two extra amino acids downstream of the ATP-binding pocket, creating a "bulge."[8] This allows for the accommodation of larger substituents on inhibitor scaffolds that would clash with the more compact hinge regions of other kinases.

-

Key Residues in the ATP-Binding Pocket: The ATP-binding site of PIM1 is flanked by a glycine-rich loop (residues 44-52), the hinge region (residues 123-125), and an activation loop (residues 185-204).[9][10] Specific residues within this pocket are critical for inhibitor binding and selectivity. Although the exact interactions of this compound are yet to be structurally defined, its design likely incorporates moieties that favorably interact with these unique PIM kinase features.

The slightly lower potency of this compound against PIM2 may be attributed to subtle differences in the ATP-binding pocket, such as variations in the loop preceding helix αC and the absence of the C-terminal αJ helix, which is present in PIM1 and may contribute to the stability of the N-terminal lobe.[11][12]

PIM Kinase Signaling Pathways

PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a wide range of substrates involved in critical cellular processes. This compound's inhibition of PIM kinases disrupts these pro-survival and pro-proliferative signals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]

- 5. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Structure of the PIM2 Kinase in Complex with an Organoruthenium Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Uzansertib-Induced Apoptosis in Hematological Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanisms by which Uzansertib, a potent kinase inhibitor, induces apoptosis in hematological cancer cell lines. It details the underlying signaling pathways, presents quantitative data from preclinical studies, and outlines the experimental protocols used to generate these findings.

Introduction: this compound as a Therapeutic Agent

Hematological malignancies, such as leukemia, lymphoma, and multiple myeloma, are often characterized by the dysregulation of intracellular signaling pathways that promote cell survival and proliferation. A key family of proteins implicated in this process is the Proviral Integration site of Moloney murine leukemia virus (PIM) kinases. This compound (formerly INCB053914) is an orally active, ATP-competitive pan-PIM kinase inhibitor with high potency against all three isoforms (PIM1, PIM2, and PIM3).[1] PIM kinases are constitutively active serine/threonine kinases that are overexpressed in many hematologic cancers and are downstream effectors of critical oncogenic pathways like JAK/STAT.[2][3] By targeting PIM kinases, this compound disrupts these pro-survival signals, leading to cell cycle arrest and, critically, the induction of apoptosis. This guide explores the molecular basis of this compound's apoptotic activity in hematological cancer cells.

Core Mechanism: Inhibition of PIM Kinase Signaling

The primary mechanism through which this compound induces apoptosis is the direct inhibition of PIM kinase activity. PIM kinases phosphorylate a range of downstream substrates involved in cell survival, proliferation, and metabolism. By blocking this activity, this compound triggers a cascade of events culminating in programmed cell death.

Modulation of Apoptotic Regulators

A crucial substrate of PIM kinases is the pro-apoptotic BCL-2 family protein, BAD (BCL2-associated death promoter). In a normal state, PIM kinases phosphorylate BAD, which leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like BCL-2 and BCL-xL.

This compound treatment inhibits the phosphorylation of BAD.[1] Dephosphorylated BAD is released, translocates to the mitochondria, and binds to anti-apoptotic proteins, thereby liberating pro-apoptotic effectors like BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, executing the apoptotic program.

Disruption of Pro-Proliferative Pathways

Beyond direct apoptotic control, this compound also inhibits the phosphorylation of substrates involved in protein synthesis and cell growth, such as 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) and components of the mTORC1 pathway like p70S6K and its substrate S6 ribosomal protein.[1][4] Inhibition of these pathways contributes to a potent anti-proliferative effect and can sensitize cells to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Uzansertib on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. Uzansertib (INCB053914), a potent and selective oral pan-PIM kinase inhibitor, has demonstrated anti-proliferative activity in various hematologic malignancies.[1][2] While direct clinical and extensive preclinical studies on the specific effects of this compound on the TME are emerging, the well-documented role of PIM kinases in modulating the TME provides a strong basis for understanding its potential immunomodulatory and anti-tumorigenic properties. This technical guide consolidates the current understanding of PIM kinase function within the TME and extrapolates the likely effects of this compound, providing a framework for future research and drug development strategies.

Introduction to this compound and PIM Kinases

This compound is an ATP-competitive small molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][3] PIM kinases are a family of constitutively active serine/threonine kinases that are frequently overexpressed in a wide range of solid and hematologic cancers.[4][5] They are key regulators of multiple cellular processes that contribute to tumorigenesis, including cell cycle progression, survival, and metabolism.[6] The rationale for targeting PIM kinases stems from their integral role in signaling pathways that are crucial for tumor cell adaptation and survival, particularly within the challenging conditions of the TME.

Table 1: this compound (INCB053914) Kinase Inhibition Profile

| Kinase | IC50 (nM) |

| PIM1 | 0.24[1][2][3] |

| PIM2 | 30[1][2][3] |

| PIM3 | 0.12[1][2][3] |

PIM Kinases: Key Modulators of the Tumor Microenvironment

The TME is a complex and dynamic ecosystem comprising various cell types, including immune cells, fibroblasts, and endothelial cells, embedded within an extracellular matrix. PIM kinases have been shown to influence multiple components of the TME, thereby promoting an immunosuppressive and pro-tumorigenic milieu.

Role in Hypoxia and Metabolic Adaptation

Intratumoral hypoxia is a hallmark of the TME and is associated with aggressive tumor behavior and therapeutic resistance. PIM kinases are upregulated in response to hypoxia and play a crucial role in the survival of hypoxic tumor cells.[1][7] They achieve this by enhancing the activity of the transcription factor Nrf2, which upregulates the expression of antioxidant genes, thereby protecting cancer cells from hypoxia-induced reactive oxygen species (ROS).[1][7]

-

Inference for this compound: By inhibiting PIM kinases, this compound is expected to disrupt this adaptive mechanism, leading to increased ROS levels and selective killing of hypoxic tumor cells.[1][7] This suggests a potential therapeutic strategy for targeting the often-resistant hypoxic core of solid tumors.

Modulation of the Immune Landscape

PIM kinases contribute to an immunosuppressive TME by influencing the function of various immune cell populations.[4]

-

Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs): PIM kinases are implicated in the differentiation and function of MDSCs and TAMs, two key immunosuppressive cell types in the TME.[4] Inhibition of PIM kinases has been shown to decrease the number of MDSCs and TAMs.[4]

-

T Cells: PIM kinases can suppress anti-tumor T cell responses.[4] PIM2 knockout has been shown to increase the proliferative capacity and activity of T cells.[6] Furthermore, treating cancer cells with PIM inhibitors increases the activation of co-cultured T cells.[6]

-